A Comprehensive Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
A Comprehensive Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
CAS Number: 15641-58-4
This technical guide provides an in-depth overview of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a cyclic carboxylic acid featuring a sterically hindered cyclopropane ring.[1] Its unique structure imparts specific properties to molecules that incorporate this moiety. The compound is typically a white to off-white powder or crystalline solid.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1][3] |
| Molecular Weight | 142.20 g/mol | [1] |
| Melting Point | 120-121 °C | [1][2] |
| Boiling Point | 204.8 °C at 760 mmHg | [4] |
| Density | 0.999 g/cm³ | [2][4] |
| Flash Point | 97.5 °C | [4] |
| Water Solubility | Slightly soluble | [4][5] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, and acetonitrile | [4][5] |
| pKa | 5.20 ± 0.44 (Predicted) | [4] |
Synthesis and Experimental Protocols
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid is a multi-step process. A common pathway involves the formation of a cyclopropane ring followed by saponification of the corresponding ester.
Logical Workflow for Synthesis
Caption: General synthesis pathway for 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Experimental Protocol: Saponification and Acidification
This protocol details the final steps in the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid from its ester precursor.[4]
Materials:
-
2,2,3,3-tetramethylcyclopropane carboxylate (crude product from cyclopropanation)
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
15% Hydrochloric acid (HCl)
-
Water
Procedure:
-
To the crude 2,2,3,3-tetramethylcyclopropane carboxylate, add 20 g of sodium hydroxide, 105 ml of water, and 40 ml of 95% ethanol.
-
Reflux the mixture at 100°C for 8 hours to facilitate saponification.
-
After the reaction is complete, distill off the ethanol and any butanol generated during the process. The distillation temperature will be in the range of 78-99°C.
-
After distillation, add 50 ml of water to the reaction mixture.
-
At approximately 70°C, add 15% hydrochloric acid to neutralize the excess alkali and adjust the pH to 2-4. This will cause the 2,2,3,3-tetramethylcyclopropanecarboxylic acid to precipitate as a white solid.
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the solid with water and dry it to obtain the final product.
This method can yield 14.5-15.5 g of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a purity of over 98%.[4] A variation of this process utilizes the product itself as a phase transfer catalyst, which can increase the saponification reaction yield to over 96% and reduce the reaction time to 6 hours.[3][6]
Applications in Drug Development and Agrochemicals
Pharmaceutical Applications: A Valproic Acid Analogue
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a cyclic analogue of valproic acid, a widely used antiepileptic drug.[5] Valproic acid has a complex mechanism of action that includes the potentiation of GABAergic inhibitory activity and the inhibition of histone deacetylases (HDACs).[1][2] As an inactive analogue, 2,2,3,3-tetramethylcyclopropanecarboxylic acid serves as a valuable research tool to probe the mechanisms of action of valproic acid.[1] Studies on its interaction with targets like HDACs can help elucidate the structural requirements for biological activity.[1]
Potential Signaling Pathway Interactions
The study of valproic acid and its analogues points to interactions with several key signaling pathways. As a structural analogue, 2,2,3,3-tetramethylcyclopropanecarboxylic acid is investigated in the context of these pathways to understand the specific molecular interactions of valproic acid.
Caption: Potential cellular targets for valproic acid and its analogues.
Agrochemical Applications: Intermediate for Fenpropathrin
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a crucial intermediate in the synthesis of fenpropathrin, a third-generation pyrethroid insecticide and acaricide.[4][5] The synthesis involves the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with cyano(3-phenoxyphenyl)methanol.[5]
Safety and Handling
While specific safety and hazard information for 2,2,3,3-tetramethylcyclopropanecarboxylic acid is limited, its acidic nature warrants standard precautions for handling organic acids.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in an inert atmosphere at room temperature.[4]
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. droracle.ai [droracle.ai]
- 3. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 5. Fenpropathrin | C22H23NO3 | CID 47326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
